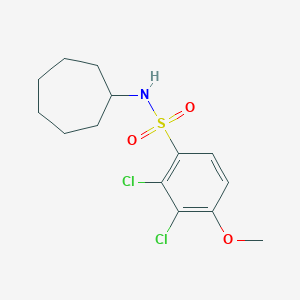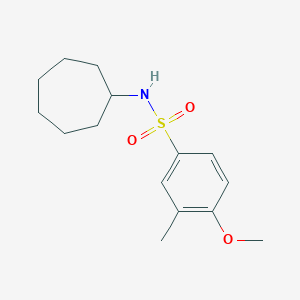![molecular formula C12H16N2O3S B296444 N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296444.png)
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressant drug that has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases.
Wirkmechanismus
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide selectively inhibits JAK3, which is a member of the JAK family of intracellular tyrosine kinases that play a crucial role in the signaling pathway of cytokines. By inhibiting JAK3, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15), which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have potent immunosuppressive effects in vitro and in vivo. It reduces the production of cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It also reduces the proliferation of T cells and B cells, which are involved in the adaptive immune response. These effects make N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide a promising drug for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high yield and purity. It has a high selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide also has some limitations. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility in aqueous solutions, which limits its use in in vitro assays.
Zukünftige Richtungen
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still several future directions that need to be explored. One of the future directions is to investigate the long-term safety and efficacy of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in clinical trials. Another future direction is to explore the potential of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in combination therapy with other immunosuppressive drugs. Furthermore, the development of more potent and selective JAK3 inhibitors is also a promising future direction for the treatment of autoimmune diseases.
Synthesemethoden
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide is synthesized using a multistep process that involves the coupling of 4-aminobenzonitrile with cyclopropylboronic acid, followed by the introduction of a methylsulfonyl group and the final coupling with N-methyl-4-piperidone. The final product is obtained in high yield and purity through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting JAK3, which is involved in the signaling pathway of cytokines that play a crucial role in the development of autoimmune diseases.
Eigenschaften
Molekularformel |
C12H16N2O3S |
|---|---|
Molekulargewicht |
268.33 g/mol |
IUPAC-Name |
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-14(18(2,16)17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
SUPIMUZLKIUNOJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C |
Kanonische SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296364.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B296372.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296373.png)
![N-(2-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296375.png)
![N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B296376.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)
![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296386.png)
![N-[4-(benzyloxy)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296387.png)
![N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B296388.png)